

Application Note: Spectrophotometric Determination of Disperse Blue 54

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Compound of Interest

Compound Name: Disperse Blue 54

Cat. No.: B1173335

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Introduction

Disperse Blue 54 is an anthraquinone dye characterized by its blue color and its application in dyeing synthetic fibers, particularly polyester.[1] Quality control and research applications often require a reliable method for determining the concentration of this dye in solutions. UV-Visible spectrophotometry is a simple, cost-effective, and quantitative technique well-suited for this purpose.[2] This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution. By measuring the absorbance of a **Disperse Blue 54** solution at its wavelength of maximum absorbance (λ_{max}), its concentration can be accurately determined.

Principle of the Method

The chromophoric structure of **Disperse Blue 54**, based on the anthraquinone core, absorbs light in the visible region of the electromagnetic spectrum.[2] The intensity of this absorption is measured using a UV-Vis spectrophotometer. A calibration curve is first generated by measuring the absorbance of a series of standard solutions of known **Disperse Blue 54** concentrations. The absorbance of an unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve.

Experimental Protocol

1. Materials and Equipment

- Reagents:
 - **Disperse Blue 54** powder (analytical standard)
 - Acetone (spectroscopic grade)
 - Deionized water
- Equipment:
 - UV-Visible Spectrophotometer (double or single beam)
 - 10 mm path length quartz or glass cuvettes
 - Analytical balance (4-decimal place)
 - Volumetric flasks (e.g., 100 mL, 50 mL, 25 mL, 10 mL)
 - Micropipettes and tips
 - Beakers and glass stirring rods
 - Ultrasonic bath

2. Preparation of Standard Solutions

2.1. Preparation of 100 mg/L Stock Solution

- Accurately weigh 10.0 mg of **Disperse Blue 54** powder using an analytical balance.
- Transfer the powder to a 100 mL volumetric flask.
- Add approximately 70 mL of spectroscopic grade acetone to the flask.
- Place the flask in an ultrasonic bath for 10-15 minutes to ensure complete dissolution of the dye.
- Allow the solution to return to room temperature.

- Add acetone to the flask up to the 100 mL mark.
- Stopper the flask and invert it several times to ensure homogeneity. This is the 100 mg/L stock solution.

2.2. Preparation of Calibration Standards

Prepare a series of calibration standards by serially diluting the 100 mg/L stock solution with acetone. The following is an example dilution series:

Standard	Concentration (mg/L)	Volume of Stock Solution (mL)	Final Volume (mL)
1	1.0	1.0 (from stock)	100
2	2.5	2.5 (from stock)	100
3	5.0	5.0 (from stock)	100
4	7.5	7.5 (from stock)	100
5	10.0	10.0 (from stock)	100

3. Spectrophotometric Measurement

3.1. Determination of Maximum Wavelength (λ_{\max})

- Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.
- Set the spectrophotometer to scan a wavelength range from 400 nm to 700 nm.
- Use a cuvette filled with acetone as the blank to zero the instrument.
- Measure the absorbance spectrum of the 5.0 mg/L standard solution.
- Identify the wavelength that corresponds to the highest absorbance peak. This is the λ_{\max} . For **Disperse Blue 54** in ethanol, the λ_{\max} is approximately 590 nm.^[2] A similar value is expected in acetone.

3.2. Measurement of Calibration Standards and Unknown Sample

- Set the spectrophotometer to measure absorbance at the determined λ_{max} .
- Zero the instrument using acetone as the blank.
- Measure the absorbance of each of the prepared calibration standards (1.0, 2.5, 5.0, 7.5, and 10.0 mg/L).
- Rinse the cuvette with acetone between each measurement.
- Measure the absorbance of the unknown sample solution. If the absorbance is higher than the highest standard, dilute the sample with a known volume of acetone and re-measure.

4. Data Analysis

- Create a table of the concentration of the standards and their corresponding absorbance values.
- Plot a graph of absorbance (y-axis) versus concentration (x-axis).
- Perform a linear regression on the data points to obtain the equation of the line ($y = mx + c$) and the coefficient of determination (R^2). The R^2 value should be ≥ 0.995 for a good linear fit.
- Use the equation of the line to calculate the concentration of the unknown sample. Substitute the absorbance of the unknown sample for 'y' and solve for 'x' (concentration).
 - $\text{Concentration} = (\text{Absorbance} - \text{y-intercept}) / \text{slope}$
- If the unknown sample was diluted, multiply the calculated concentration by the dilution factor to obtain the concentration in the original sample.

Data Presentation

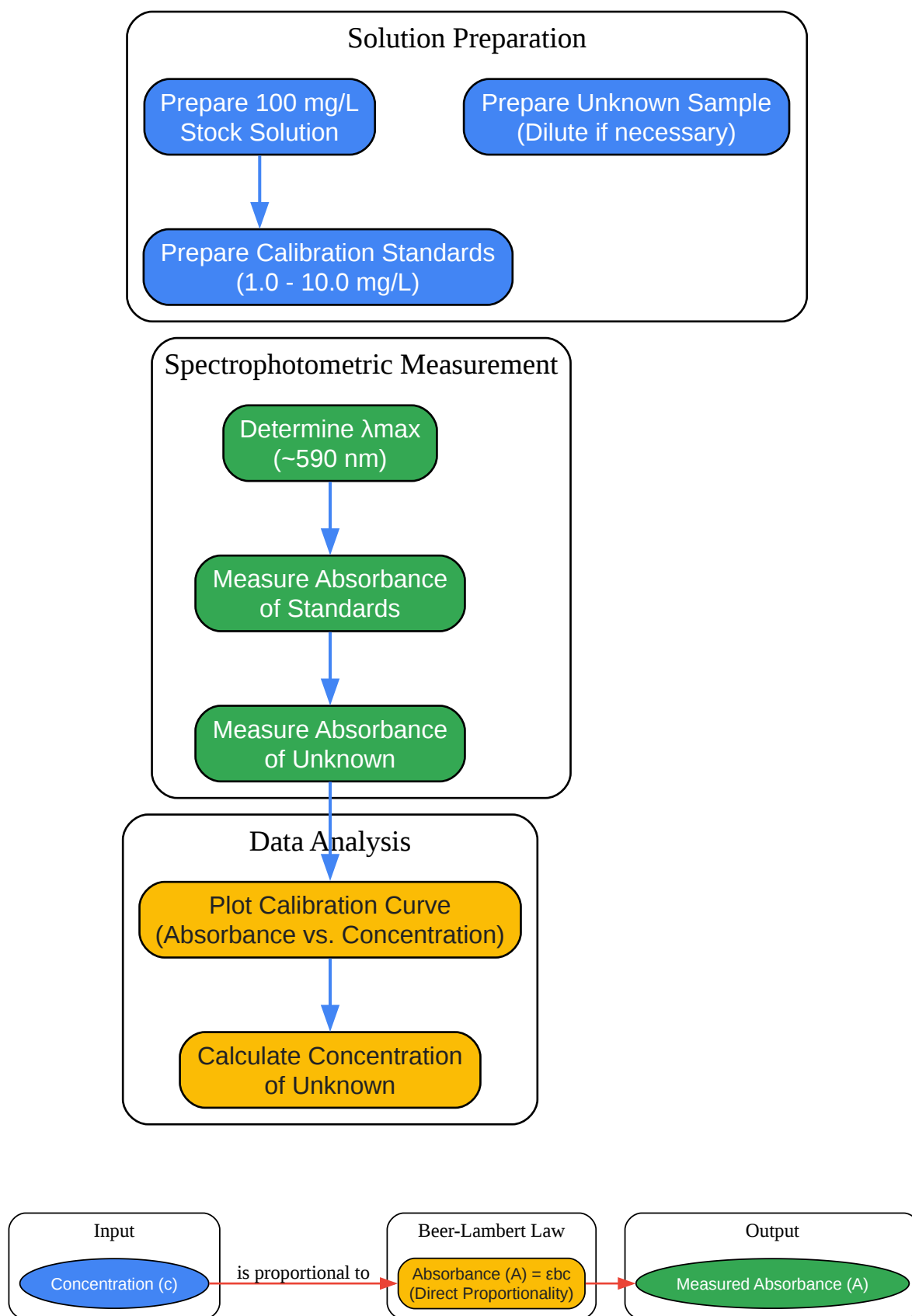
Table 1: Spectrophotometric Properties of **Disperse Blue 54**

Parameter	Value	Solvent
Wavelength of Maximum Absorbance (λ_{max})	~590 nm[2]	Ethanol/Acetone
Recommended Calibration Range	1.0 - 10.0 mg/L	Acetone
Molar Absorptivity (ϵ)	Data not consistently available[2]	-

Table 2: Example Calibration Curve Data

Concentration (mg/L)	Absorbance at λ_{max}
1.0	0.112
2.5	0.275
5.0	0.551
7.5	0.824
10.0	1.103

Visualizations



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References

- 1. researchgate.net [researchgate.net]
- 2. Disperse Blue 54 | 12217-77-5 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Application Note: Spectrophotometric Determination of Disperse Blue 54]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1173335#spectrophotometric-determination-of-disperse-blue-54-concentration]

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